molecular formula C15H22O B12567824 Phenol, 4-methyl-2-(1,2,2-trimethylcyclopentyl)- CAS No. 175355-98-3

Phenol, 4-methyl-2-(1,2,2-trimethylcyclopentyl)-

Cat. No.: B12567824
CAS No.: 175355-98-3
M. Wt: 218.33 g/mol
InChI Key: OJURUWLXPJSRPZ-UHFFFAOYSA-N
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Description

Phenol, 4-methyl-2-(1,2,2-trimethylcyclopentyl)- is a chemical compound known for its unique structure and properties It is a derivative of phenol, where the phenolic ring is substituted with a 4-methyl group and a 2-(1,2,2-trimethylcyclopentyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-methyl-2-(1,2,2-trimethylcyclopentyl)- typically involves the alkylation of phenol. One common method is the Friedel-Crafts alkylation, where phenol reacts with 4-methyl-2-(1,2,2-trimethylcyclopentyl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require anhydrous conditions and a controlled temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-methyl-2-(1,2,2-trimethylcyclopentyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to corresponding alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenolic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated phenols, nitrophenols, and other substituted phenolic compounds.

Scientific Research Applications

Phenol, 4-methyl-2-(1,2,2-trimethylcyclopentyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Phenol, 4-methyl-2-(1,2,2-trimethylcyclopentyl)- involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds and participate in various chemical interactions, influencing biological pathways and molecular processes. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-methyl-5-(1,2,2-trimethylcyclopentyl)-: Another derivative with a different substitution pattern on the phenolic ring.

    1-Methyl-4-(1,2,2-trimethylcyclopentyl)benzene: A related compound with a benzene ring instead of a phenolic ring.

Uniqueness

Phenol, 4-methyl-2-(1,2,2-trimethylcyclopentyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

175355-98-3

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

4-methyl-2-(1,2,2-trimethylcyclopentyl)phenol

InChI

InChI=1S/C15H22O/c1-11-6-7-13(16)12(10-11)15(4)9-5-8-14(15,2)3/h6-7,10,16H,5,8-9H2,1-4H3

InChI Key

OJURUWLXPJSRPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C2(CCCC2(C)C)C

Origin of Product

United States

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